N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a structurally complex acetamide derivative featuring two key moieties: a 1-hydroxycyclohex-2-enylmethyl group and a 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl (benzoxazolone) unit. The benzoxazolone group is a heterocyclic scaffold known for its pharmacological relevance, particularly in neurological and anti-inflammatory applications .
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14(17-11-16(21)8-4-1-5-9-16)10-18-12-6-2-3-7-13(12)22-15(18)20/h2-4,6-8,21H,1,5,9-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYMFEXEIDDOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, with the CAS number 2097934-55-7 and molecular formula , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a hydroxycyclohexene moiety and a benzoxazole derivative. Its molecular weight is 302.32 g/mol, which is significant in determining its pharmacokinetic properties.
| Property | Value |
|---|---|
| CAS Number | 2097934-55-7 |
| Molecular Formula | C₁₆H₁₈N₂O₄ |
| Molecular Weight | 302.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets. These may include enzymes or receptors involved in critical biochemical pathways. The compound's unique structure allows it to modulate these targets effectively.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, derivatives with similar benzoxazole frameworks have shown promising activity against viruses such as H5N1 and SARS-CoV, with varying degrees of cytotoxicity. The relationship between lipophilicity and antiviral activity has been noted, indicating that increased lipophilicity may enhance efficacy while reducing toxicity .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 0.69 mM to 22 mM . The mechanism appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, contributing to apoptosis in cancer cells.
Case Studies
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of benzoxazole derivatives against H5N1. The results indicated that certain derivatives exhibited up to 91.2% inhibition of viral growth while maintaining low cytotoxicity .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer potential of similar compounds, researchers reported IC50 values for N-(4-hydroxyphenyl) derivatives that were significantly lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Radiprodil (RGH-896)
- Structure : 2-(4-(4-Fluorobenzyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide .
- Key Similarities :
- Both compounds share the benzoxazolone core, a motif associated with neuroprotective and anticonvulsant activities.
- The acetamide linker facilitates interactions with biological targets via hydrogen bonding.
- Key Differences: Radiprodil incorporates a piperidine-fluorobenzyl group, enhancing lipophilicity and blood-brain barrier penetration, whereas the target compound’s cyclohexenol group may improve aqueous solubility. Biological Activity: Radiprodil is under investigation for Alzheimer’s and Parkinson’s diseases due to NMDA receptor modulation . The target compound’s cyclohexenol subunit could confer distinct binding kinetics or metabolic stability.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure : Features a quinazoline-dione instead of benzoxazolone .
- Key Similarities :
- Key Differences :
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Substitutes benzoxazolone with a thiazole ring .
- Key Similarities :
- Applications: Used as a ligand in coordination chemistry, contrasting with benzoxazolone’s CNS focus .
Structural and Functional Analysis Table
Critical Insights
- Synthesis : The target compound’s synthesis likely parallels methods in and , involving amide coupling agents (e.g., EDC/HOBt) and purification via chromatography .
- Structure-Activity Relationship (SAR): The benzoxazolone moiety is critical for CNS-targeted activity, as seen in Radiprodil . The cyclohexenol group may mitigate the hydrophobicity of benzoxazolone, improving pharmacokinetics.
- Unresolved Questions: Limited data on the target compound’s solubility, metabolic stability, or specific biological targets necessitate further study.
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via multi-step reactions involving (1) condensation of cyclohexenol derivatives with benzoxazolone intermediates and (2) amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt). Key steps include:
- Cyclohexenol hydroxylation and subsequent alkylation.
- Activation of the benzoxazolone acetic acid moiety for nucleophilic substitution.
- Final purification via column chromatography with gradients of ethyl acetate/hexane . Methodological Tip: Monitor intermediate purity using TLC (Rf ~0.3–0.5 in 7:3 hexane/ethyl acetate) to minimize side products.
Q. How should researchers characterize its structural identity and purity?
Standard protocols include:
- NMR Spectroscopy (¹H/¹³C) to confirm substituent connectivity, e.g., cyclohexenyl protons (δ 5.6–6.0 ppm) and benzoxazolone carbonyl (δ 170–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₁₆H₁₈N₂O₄: 318.1218).
- HPLC (C18 column, 70:30 acetonitrile/water) to assess purity (>95%) .
Q. What assays are suitable for preliminary biological activity screening?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition (e.g., cyclooxygenase or GABA transaminase) via fluorometric/colorimetric kits.
- Cellular viability (MTT assay) in disease-relevant cell lines (e.g., neuroblastoma for CNS activity).
- In silico docking (AutoDock Vina) to predict binding affinity to targets like benzodiazepine receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Critical parameters include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency but may require rigorous drying.
- Temperature control: Maintain <40°C during acid activation to prevent racemization.
- Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps (e.g., cyclohexenol reduction). Data Contradiction Note: Higher temperatures (>60°C) in DMF may degrade benzoxazolone rings; validate stability via TLC .
Q. What strategies resolve discrepancies between computational binding predictions and experimental activity data?
- Dynamic simulations: Run molecular dynamics (GROMACS) to assess binding pocket flexibility.
- Metabolite profiling: Use LC-MS to identify in situ degradation products that may interfere with assays.
- Orthogonal assays: Compare SPR (surface plasmon resonance) with fluorescence polarization for affinity validation .
Q. How do structural modifications impact solubility and pharmacokinetics?
- LogP analysis: Measure octanol/water partitioning (shake-flask method) to correlate with bioavailability.
- Salt formation: Test hydrochloride or sodium salts to improve aqueous solubility.
- Degradation studies: Accelerated stability testing (40°C/75% RH) identifies hydrolytic weak points (e.g., acetamide cleavage) .
Q. What analytical methods address crystallographic data contradictions in polymorph identification?
- PXRD vs. SCXRD: Pair powder X-ray diffraction with single-crystal data to distinguish polymorphs.
- DSC/TGA: Differential scanning calorimetry detects phase transitions (e.g., melting points ±5°C).
- Vibrational spectroscopy: FT-IR peaks at 1650–1750 cm⁻¹ confirm carbonyl conformations .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor affinity vs. in vivo efficacy?
Case Study: A GABAergic analog showed high in vitro affinity (IC₅₀ = 50 nM) but poor anticonvulsant activity in vivo.
- Hypothesis: Poor blood-brain barrier (BBB) penetration due to high polar surface area (>90 Ų).
- Testing:
- PAMPA-BBB assay: Measure permeability (Pe ~2.0 ×10⁻⁶ cm/s indicates low BBB penetration).
- Pro-drug synthesis: Mask hydroxyl groups with acetyl esters to enhance lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
